molecular formula C7H9CuO2 B14318384 copper(1+);prop-2-ynyl butanoate CAS No. 112251-59-9

copper(1+);prop-2-ynyl butanoate

Cat. No.: B14318384
CAS No.: 112251-59-9
M. Wt: 188.69 g/mol
InChI Key: VURVWSKYVHKBMC-UHFFFAOYSA-N
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Description

The parent ester, prop-2-ynyl butanoate, features a terminal alkyne (propargyl) group bonded to a butanoate moiety. Key physical properties include a boiling point of 156°C, density of 0.950 g/mL, and refractive index of 1.426 . However, direct studies on this copper complex are absent in the provided evidence, necessitating inferences from analogous compounds.

Properties

CAS No.

112251-59-9

Molecular Formula

C7H9CuO2

Molecular Weight

188.69 g/mol

IUPAC Name

copper(1+);prop-2-ynyl butanoate

InChI

InChI=1S/C7H9O2.Cu/c1-3-5-7(8)9-6-4-2;/h3,5-6H2,1H3;/q-1;+1

InChI Key

VURVWSKYVHKBMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC#[C-].[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);prop-2-ynyl butanoate can be synthesized through the reaction of copper(I) chloride with prop-2-ynyl butanoate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at room temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for various applications.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);prop-2-ynyl butanoate undergoes several types of chemical reactions, including:

    Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

    Reduction: Copper(II) can be reduced back to copper(I) using appropriate reducing agents.

    Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Copper(1+);prop-2-ynyl butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of copper(1+);prop-2-ynyl butanoate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors in enzymatic reactions, influence redox processes, and interact with cellular components to exert biological effects. The prop-2-ynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Butyl Butanoate

  • Structure: Butyl ester of butanoic acid (C₈H₁₆O₂).
  • Applications: Flavoring Agent: A major volatile in Fuji apples, contributing to fruity aromas . Nematicidal Activity: Exhibits strong activity against Meloidogyne javanica (root-knot nematodes) and inhibits egg hatching .
  • Volatility: Higher volatility than prop-2-ynyl butanoate (lower boiling point ~121°C vs. 156°C), making it more suitable for fragrance applications .
  • Stability: Non-treated apples show stable off-flavor levels (e.g., butyl butanoate) during storage, unlike 1-MCP-treated variants .

Ethyl Butanoate

  • Structure: Ethyl ester of butanoic acid (C₆H₁₂O₂).
  • Applications :
    • Distillation Byproduct : Removed during whisky distillation due to its volatility, alongside acetaldehyde and ethyl acetate .
  • Behavior in Mixtures: Partitions into early distillation fractions, influenced by ethanol concentration and copper interactions .

Phenyl Ethyl 3-Methyl Butanoate

  • Structure: Phenethyl ester of 3-methylbutanoic acid (C₁₃H₁₈O₂).
  • Applications: Fragrance Component: Used in essential oils and perfumery due to its floral notes .
  • Molecular Weight : Similar to drimane sesquiterpenes (e.g., Drim-8(12)-ene), but distinct in functional groups and applications .

Physicochemical and Functional Comparisons

Property Copper(1+);Prop-2-ynyl Butanoate Butyl Butanoate Ethyl Butanoate Phenyl Ethyl 3-Methyl Butanoate
Molecular Formula Not specified (inferred: Cu⁺C₇H₉O₂⁻) C₈H₁₆O₂ C₆H₁₂O₂ C₁₃H₁₈O₂
Molecular Weight (g/mol) ~190 (estimated) 144.21 116.16 206.28
Boiling Point (°C) >156 (salt likely higher) ~121 ~121 ~250 (estimated)
Key Applications Inferred: Catalysis, antimicrobial Flavoring, nematicide Distillation byproduct Perfumery
Reactivity Propargyl-copper complexes may enable click chemistry Ester hydrolysis Ester hydrolysis Stable in essential oils

Research Findings and Limitations

  • Nematicidal Activity: Butyl butanoate’s efficacy against nematodes suggests prop-2-ynyl butanoate derivatives (e.g., copper salts) could exhibit enhanced activity due to copper’s biocidal properties.
  • Copper Interactions: Copper in distillation systems reacts with fatty acids to form volatile byproducts . This reactivity may extend to copper(I) salts of butanoates, influencing stability or catalytic behavior.

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